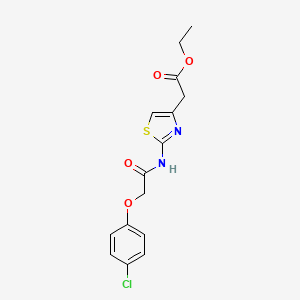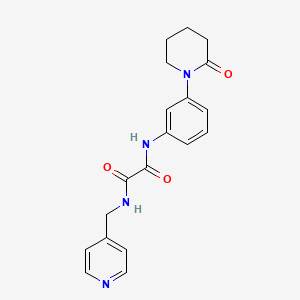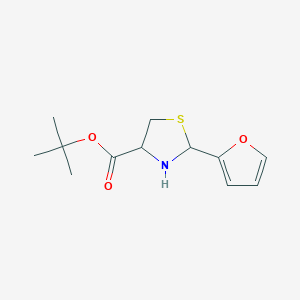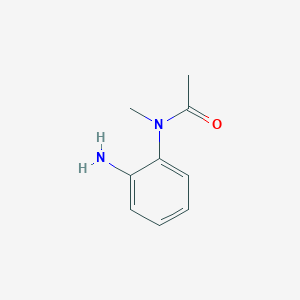
(Z)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.509. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Polymer Research
- The field of polymer science has explored compounds with carbazole and acrylamide units extensively. For example, the synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives demonstrate potential applications as chiral stationary phases in chromatography (Tian et al., 2010). This suggests that compounds with similar structures could be utilized in developing new materials for separation sciences and analytical chemistry.
Herbicide and Agrochemical Research
- Research into compounds with acrylate groups, such as 2-cyanoacrylates containing a 2-chloro-5-thiazolyl group, has shown novel classes of herbicides displaying significant herbicidal activities (Wang et al., 2004). While not directly related to the specified compound, this area of research underscores the potential agricultural applications of chemically related compounds in controlling unwanted vegetation.
Material Science and Electrochemical Applications
- The electrosynthesis and study of carbazole–acrylamide copolymer electrodes have been explored for their mechanical and electrochemical properties, suggesting potential applications in energy storage and conversion devices (Sarac et al., 2000). This indicates that compounds with carbazole and acrylamide functionalities could contribute to the development of novel materials for electronic applications.
Pharmaceutical and Biological Applications
- Although the requirement was to exclude drug use, dosage, and side effects, it's worth noting that research in related compounds often explores their bioactivity. For instance, studies on chrysin, a natural flavonoid, reducing acrylamide-induced neurotoxicity in both in vitro and in vivo assessments (Mehri et al., 2014), highlight the broader context of research into acrylamide derivatives and their potential therapeutic applications.
properties
IUPAC Name |
(Z)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-13-16(14-23(30-2)25(22)31-3)9-11-24(28)26-15-17-8-10-21-19(12-17)18-6-4-5-7-20(18)27-21/h8-14,27H,4-7,15H2,1-3H3,(H,26,28)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJHECVJSWGSRJ-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2972766.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2972767.png)


![1-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2972771.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972773.png)



![3-Ethenylsulfonyl-N-[4-(1,3,4-thiadiazol-2-yl)phenyl]propanamide](/img/structure/B2972781.png)

![4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2972786.png)
